1H and 13C NMR spectral data for 1-(2-Chlorophenyl)pentan-1-amine hydrochloride
1H and 13C NMR spectral data for 1-(2-Chlorophenyl)pentan-1-amine hydrochloride
Comprehensive Structural Elucidation: 1 H and 13 C NMR Spectral Data for 1-(2-Chlorophenyl)pentan-1-amine Hydrochloride
Executive Summary
The structural characterization of substituted arylalkylamines is a critical quality control checkpoint in drug development, particularly for compounds acting as monoamine transporter inhibitors or central nervous system (CNS) modulators. 1-(2-Chlorophenyl)pentan-1-amine hydrochloride is a highly specific building block and active pharmaceutical ingredient (API) analog. Accurate Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound in its hydrochloride salt form requires a nuanced understanding of solvent effects, anisotropic shielding from the ortho-halogenated aromatic ring, and the inductive pull of the protonated amine.
This technical guide provides a rigorous, self-validating framework for the structural elucidation of 1-(2-chlorophenyl)pentan-1-amine hydrochloride, detailing the expected 1 H and 13 C NMR chemical shifts, the causality behind experimental parameter selection, and a standardized multidimensional NMR workflow.
Structural Dynamics and Solvent Selection
For amine hydrochlorides, the choice of deuterated solvent dictates the visibility of the exchangeable protons and the resolution of the aliphatic chain.
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Causality of Solvent Choice: While free amines are typically analyzed in Chloroform- d (CDCl 3 ), the hydrochloride salt exhibits poor solubility in non-polar solvents. Dimethyl sulfoxide- d6 (DMSO- d6 ) is the gold standard here. DMSO- d6 not only fully solubilizes the salt but also forms strong hydrogen bonds with the ammonium (–NH 3+ ) protons, significantly slowing their chemical exchange rate. This allows the –NH 3+ signal to be observed as a distinct, broad singlet integrating to 3 protons, which serves as an internal validation of the salt form [1].
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Anisotropic Effects: The ortho-chloro substituent locks the aromatic ring in a specific conformational preference relative to the chiral α -carbon (C-1). The steric bulk and electronegativity of the chlorine atom deshield the adjacent aromatic proton (H-3) and the α -proton, pushing them further downfield compared to an unsubstituted phenyl ring.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 1-(2-chlorophenyl)pentan-1-amine hydrochloride is defined by three distinct regions: the aliphatic pentyl chain, the deshielded methine ( α -proton), and the ortho-substituted aromatic system.
Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Mechanistic Rationale |
| 0.82 | Triplet (t) | 7.2 | 3H | C5-H 3 | Terminal methyl group of the pentyl chain. |
| 1.15 – 1.35 | Multiplet (m) | - | 4H | C4-H 2 , C3-H 2 | Central methylene protons; heavily overlapped due to similar magnetic environments. |
| 1.75 – 1.95 | Multiplet (m) | - | 2H | C2-H 2 | Diastereotopic methylene protons adjacent to the chiral C-1 center. |
| 4.55 | Triplet (t)* | 7.5 | 1H | C1-H ( α ) | Deshielded by both the protonated amine (inductive) and the adjacent aryl ring (anisotropic). |
| 7.40 | Triplet of doublets (td) | 7.6, 1.5 | 1H | Ar-H4 | Meta to the chlorine atom; coupled to H-3 and H-5. |
| 7.45 | Triplet of doublets (td) | 7.6, 1.5 | 1H | Ar-H5 | Para to the chlorine atom; coupled to H-4 and H-6. |
| 7.55 | Doublet of doublets (dd) | 7.8, 1.5 | 1H | Ar-H3 | Ortho to the highly electronegative chlorine, causing significant deshielding. |
| 7.75 | Doublet of doublets (dd) | 7.8, 1.5 | 1H | Ar-H6 | Ortho to the alkylamine side chain. |
| 8.75 | Broad singlet (br s) | - | 3H | –NH 3+ | Protonated amine; broadened due to quadrupolar relaxation of 14 N and slow exchange in DMSO. |
*Note: Depending on the exact conformation and spectrometer resolution, the C1-H signal may resolve as a doublet of doublets (dd) due to unequal coupling with the diastereotopic C2-H 2 protons.
13 C NMR Spectral Analysis
The 13 C NMR spectrum confirms the carbon skeleton. The most critical diagnostic signals are the quaternary aromatic carbons (C-1' and C-2'), which validate the placement of the chlorine and the alkylamine chain.
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Diagnostic Significance |
| 13.8 | CH 3 | C-5 | Standard terminal aliphatic methyl shift. |
| 21.9 | CH 2 | C-4 | γ -position relative to the chiral center. |
| 27.8 | CH 2 | C-3 | β -position relative to the chiral center. |
| 33.2 | CH 2 | C-2 | α -position to the chiral center; shifted downfield by proximity to the amine. |
| 50.5 | CH | C-1 ( α ) | Highly deshielded methine carbon bridging the aryl ring and the primary amine. |
| 127.8 | CH | Ar-C4' | Aromatic methine. |
| 128.6 | CH | Ar-C6' | Aromatic methine. |
| 129.5 | CH | Ar-C5' | Aromatic methine. |
| 130.1 | CH | Ar-C3' | Aromatic methine adjacent to the chlorine substituent. |
| 132.5 | C | Ar-C2' (C-Cl) | Quaternary carbon attached to chlorine; identified by low intensity and lack of NOE. |
| 134.8 | C | Ar-C1' (C-R) | Quaternary carbon attached to the alkyl chain. |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural elucidation, data acquisition must follow a self-validating protocol. This ensures that artifacts are minimized and quantitative relationships hold true [2].
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 15.0 mg of 1-(2-chlorophenyl)pentan-1-amine hydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Tube Preparation: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.
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Temperature Calibration: Equilibrate the probe to 298 K (25 °C) for 10 minutes prior to tuning and matching to prevent thermal convection currents that degrade lineshape.
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1D 1 H Acquisition:
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Execute a standard 1D pulse sequence (zg30).
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Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the slow-relaxing aromatic protons.
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Acquire 16 scans. Reference the spectrum to TMS at δ 0.00 ppm (or residual DMSO at δ 2.50 ppm) [3].
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1D 13 C Acquisition:
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Execute a proton-decoupled 13 C sequence (zgpg30).
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Set D1 to 2.0 seconds. Acquire 1024 scans. Reference to the DMSO- d6 septet at δ 39.52 ppm.
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2D Validation (COSY & HMBC): If peak overlap occurs in the aliphatic region (C2-C4), acquire a 1 H- 1 H COSY to trace the spin system from the terminal methyl to the α -proton. Use 1 H- 13 C HMBC to definitively link the C-1 proton ( δ 4.55) to the quaternary aromatic carbons (C-1' and C-2'), validating the attachment point of the 2-chlorophenyl ring.
Multidimensional NMR Elucidation Workflow
The following diagram illustrates the logical flow of multidimensional NMR experiments required to unambiguously assign the structure of complex amine hydrochlorides de novo.
Figure 1: Multidimensional NMR workflow for the structural elucidation of amine hydrochlorides.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at:[Link]
